N-cyano-N'-cyclopropylguanidine
Description
N-Cyano-N'-cyclopropylguanidine is a cyanoguanidine derivative characterized by a cyano group (-CN) at the N-position and a cyclopropyl substituent at the N'-position. Cyanoguanidines are widely studied for their diverse pharmacological activities, including potassium channel modulation, antihypertensive effects, and receptor antagonism .
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-cyano-2-cyclopropylguanidine |
InChI |
InChI=1S/C5H8N4/c6-3-8-5(7)9-4-1-2-4/h4H,1-2H2,(H3,7,8,9) |
InChI Key |
KCOZKSLUHKPGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(N)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The substituents on the guanidine backbone significantly influence physicochemical properties such as solubility, lipophilicity, and molecular weight. Below is a comparative table of key cyanoguanidine derivatives:
*Estimated based on molecular formula (C₅H₈N₄).
- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances rigidity and may improve metabolic stability compared to linear alkyl chains (e.g., in pinacidil) .
Potassium Channel Modulation
- Pinacidil and P1075 : Act as ATP-sensitive potassium (KATP) channel openers (KCOs), inducing vasodilation and used in hypertension research. P1075 binds to SUR2 subunits, interacting with transmembrane helices (TM10, TM11, TM12) to stabilize channel opening .
- This compound: Hypothesized to interact with KATP channels due to structural similarity to P1075, but the smaller cyclopropyl group may alter binding affinity or selectivity .
Antihypertensive vs. Antitumor Effects
- Pinacidil : Approved for hypertension, targeting vascular smooth muscle KATP channels .
- CHS 828 : Inhibits nicotinamide phosphoribosyltransferase (NAMPT), showing antitumor activity in preclinical models .
- Cimetidine : Blocks histamine H2 receptors, reducing gastric acid secretion .
Receptor Binding Specificity
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Pyridinyl substituents (e.g., in pinacidil) enhance KATP channel activation, while alkyl chains influence duration of action .
- The cyclopropyl group’s rigidity may improve metabolic stability but reduce binding affinity compared to flexible alkyl chains .
Therapeutic Potential: this compound could serve as a lead compound for diseases requiring balanced lipophilicity and target specificity, such as neurological disorders or metabolic syndromes.
Comparative Efficacy: Pinacidil and P1075 show nanomolar potency in KATP activation, whereas cyclopropyl derivatives may require optimization for similar efficacy .
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